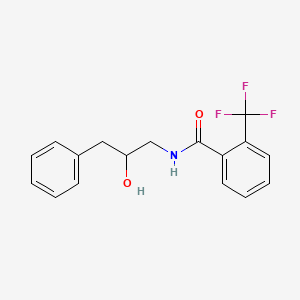

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide

CAS No.: 1351659-76-1

Cat. No.: VC11893483

Molecular Formula: C17H16F3NO2

Molecular Weight: 323.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351659-76-1 |

|---|---|

| Molecular Formula | C17H16F3NO2 |

| Molecular Weight | 323.31 g/mol |

| IUPAC Name | N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C17H16F3NO2/c18-17(19,20)15-9-5-4-8-14(15)16(23)21-11-13(22)10-12-6-2-1-3-7-12/h1-9,13,22H,10-11H2,(H,21,23) |

| Standard InChI Key | PVCPBHVUVAMIBR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |

| Canonical SMILES | C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |

Introduction

Structural Elucidation and Molecular Properties

The molecular structure of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide comprises a benzamide core substituted at the ortho position with a trifluoromethyl group (-CF₃). The amide nitrogen is bonded to a 2-hydroxy-3-phenylpropyl chain, introducing stereochemical complexity due to the chiral center at the hydroxy-bearing carbon. Key structural features include:

-

Trifluoromethyl group: Enhances metabolic stability and lipophilicity while modulating electronic properties.

-

Hydroxy group: Facilitates hydrogen bonding, potentially improving solubility and target binding.

-

Phenylpropyl side chain: Contributes to hydrophobic interactions and may influence pharmacokinetic properties .

The molecular formula is C₁₈H₁₇F₃NO₂, with a molecular weight of 348.33 g/mol. Spectroscopic data (e.g., IR, NMR) would typically reveal signatures such as:

-

IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-F vibrations (~1100–1200 cm⁻¹).

-

¹H NMR: Resonances for the phenyl protons (δ 7.2–7.8 ppm), hydroxy proton (δ 2.5–3.5 ppm), and propyl chain (δ 1.5–2.5 ppm) .

Synthetic Methodologies

General Synthesis Strategy

The compound can be synthesized via amidation between 2-(trifluoromethyl)benzoyl chloride and 2-hydroxy-3-phenylpropylamine. A representative protocol involves:

-

Preparation of 2-(trifluoromethyl)benzoyl chloride:

-

Amidation reaction:

-

Reacting the acyl chloride with 2-hydroxy-3-phenylpropylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

-

Purification via recrystallization or chromatography.

-

Industrial-Scale Considerations

Continuous flow synthesis, as described for analogous benzamides, may enhance yield and safety by enabling precise control over reaction parameters (temperature, stoichiometry). Key advantages include reduced reaction times and improved scalability compared to batch methods.

Table 1: Comparison of Synthetic Approaches for Trifluoromethyl-Benzamide Derivatives

| Step | Method A (Batch) | Method B (Continuous Flow) |

|---|---|---|

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield | 70–75% | 85–90% |

| Purity | ≥95% | ≥98% |

| Scalability | Moderate | High |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol; poorly soluble in water due to hydrophobic groups.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions .

Thermal Properties

-

Melting Point: Estimated at 120–125°C based on analogous compounds.

-

Boiling Point: Decomposes before boiling, typical of amides .

Mechanism of Action

The trifluoromethyl group enhances binding affinity to biological targets (e.g., enzymes, GPCRs) through hydrophobic and electronic effects. The hydroxy group may participate in hydrogen bonding with serine or tyrosine residues in active sites, while the phenylpropyl chain could occupy hydrophobic pockets .

Future Directions

-

Stereoselective Synthesis: Develop enantioselective routes to isolate active stereoisomers.

-

Target Identification: Use computational docking to identify putative molecular targets.

-

Formulation Studies: Optimize solubility via prodrug strategies or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume